N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines
Mode of Action
It has been observed that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects biochemical pathways related to cell cycle regulation and apoptosis. By causing cell cycle arrest and inducing apoptosis, the compound could disrupt the normal growth and division of cancer cells, leading to their death
Pharmacokinetics
It has been suggested that similar compounds obey lipinski’s rule of five, which predicts good bioavailability
Result of Action
The compound’s action results in the disruption of normal cell cycle progression and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidinone ring: This step involves the reaction of an appropriate amine with succinic anhydride, followed by cyclization.
Coupling of the benzo[d][1,3]dioxole and pyrrolidinone units: This is typically done using a palladium-catalyzed cross-coupling reaction.
Introduction of the phenoxyacetamide group: This final step involves the reaction of the intermediate with phenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyanoacetamide
- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide
- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chloroacetamide
Uniqueness
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyacetamide group, in particular, enhances its potential for medicinal applications compared to its analogs.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-19(12-25-16-4-2-1-3-5-16)21-10-14-8-20(24)22(11-14)15-6-7-17-18(9-15)27-13-26-17/h1-7,9,14H,8,10-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYBEGXTQGSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.